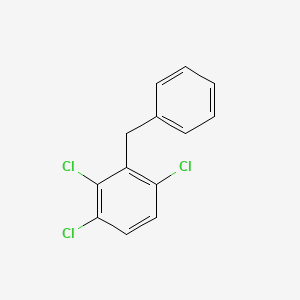
Benzene, 1,2,4-trichloro-3-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,2,4-trichloro-3-(phenylmethyl)- is an organic compound with the molecular formula C13H9Cl3 It is a derivative of benzene, where three chlorine atoms and a phenylmethyl group are substituted at the 1, 2, and 4 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2,4-trichloro-3-(phenylmethyl)- typically involves the chlorination of benzylbenzene (diphenylmethane) under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) and a catalyst like ferric chloride (FeCl3) to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1,2,4-trichloro-3-(phenylmethyl)- can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,2,4-trichloro-3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed under appropriate conditions to achieve substitution.
Major Products Formed
Oxidation: Chlorinated benzoic acids.
Reduction: Less chlorinated benzene derivatives.
Substitution: Hydroxylated, aminated, or alkylated benzene derivatives.
Scientific Research Applications
Benzene, 1,2,4-trichloro-3-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which Benzene, 1,2,4-trichloro-3-(phenylmethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and phenylmethyl group can influence the compound’s reactivity and binding affinity to these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,2,4-trichloro-
- Benzene, 1,2,3-trichloro-
- Benzene, 1,2,4-trichloro-3-methyl-
Uniqueness
Benzene, 1,2,4-trichloro-3-(phenylmethyl)- is unique due to the presence of both chlorine atoms and a phenylmethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other chlorinated benzenes. The phenylmethyl group can enhance the compound’s lipophilicity and influence its interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
64543-51-7 |
|---|---|
Molecular Formula |
C13H9Cl3 |
Molecular Weight |
271.6 g/mol |
IUPAC Name |
2-benzyl-1,3,4-trichlorobenzene |
InChI |
InChI=1S/C13H9Cl3/c14-11-6-7-12(15)13(16)10(11)8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
WDQOQZRRGMLAFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















